1-Chloro-3-{[6-(3-chloro-2-hydroxypropoxy)-1,5-dimethylnaphthalen-2-yl]oxy}propan-2-ol
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Overview
Description
1-Chloro-3-{[6-(3-chloro-2-hydroxypropoxy)-1,5-dimethylnaphthalen-2-yl]oxy}propan-2-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with chloro and hydroxypropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[6-(3-chloro-2-hydroxypropoxy)-1,5-dimethylnaphthalen-2-yl]oxy}propan-2-ol typically involves multiple steps. One common method includes the reaction of 1,5-dimethylnaphthalene with epichlorohydrin in the presence of a base to form the intermediate 6-(3-chloro-2-hydroxypropoxy)-1,5-dimethylnaphthalene. This intermediate is then reacted with 1-chloro-2,3-epoxypropane under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-{[6-(3-chloro-2-hydroxypropoxy)-1,5-dimethylnaphthalen-2-yl]oxy}propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) in polar solvents.
Oxidation: PCC or KMnO4 in solvents like dichloromethane or acetone.
Reduction: LiAlH4 or NaBH4 in ether or ethanol.
Major Products
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of naphthyl alcohols or alkanes.
Scientific Research Applications
1-Chloro-3-{[6-(3-chloro-2-hydroxypropoxy)-1,5-dimethylnaphthalen-2-yl]oxy}propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-{[6-(3-chloro-2-hydroxypropoxy)-1,5-dimethylnaphthalen-2-yl]oxy}propan-2-ol involves its interaction with specific molecular targets. The chloro and hydroxypropoxy groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol: Similar in structure but with a methoxy group instead of a hydroxypropoxy group.
1-Chloro-3-{[4-(3-chloro-2-hydroxypropoxy)-2-butynyl]oxy}-2-propanol: Contains a butynyl group, making it structurally different but functionally similar.
Uniqueness
1-Chloro-3-{[6-(3-chloro-2-hydroxypropoxy)-1,5-dimethylnaphthalen-2-yl]oxy}propan-2-ol is unique due to its naphthalene core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-3-[6-(3-chloro-2-hydroxypropoxy)-1,5-dimethylnaphthalen-2-yl]oxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2O4/c1-11-15-3-6-18(24-10-14(22)8-20)12(2)16(15)4-5-17(11)23-9-13(21)7-19/h3-6,13-14,21-22H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTQQSMGNUGGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC(=C2C)OCC(CCl)O)OCC(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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